![molecular formula C17H16N2O B2849000 2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol CAS No. 956782-47-1](/img/structure/B2849000.png)
2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol is an organic compound that features a biphenyl group linked to a pyrazole ring, which is further connected to an ethanol moiety
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolines and their analogs, are known to be pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses .
Mode of Action
Drugs generally act by binding to receptors in the body, leading to biochemical and physiological changes . This binding can either increase or decrease the endogenous response depending on the chemical nature of the drug and the site of binding .
Biochemical Pathways
It’s worth noting that similar compounds have been found to disrupt bacterial cell membranes , indicating a potential antimicrobial activity.
Pharmacokinetics
In general, the pharmacokinetics of a drug determine the onset, duration, and intensity of its effect .
Result of Action
Similar compounds have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol typically involves the formation of the biphenyl and pyrazole units followed by their coupling and subsequent functionalization. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is known for its mild conditions and high efficiency . This reaction uses a palladium catalyst to couple a boronic acid derivative of biphenyl with a halogenated pyrazole compound. The resulting intermediate can then be further reacted with an appropriate reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The biphenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions, while electrophilic substitution can be facilitated by Lewis acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the biphenyl or pyrazole rings.
Wissenschaftliche Forschungsanwendungen
2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl derivatives: Compounds like 2-bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl share the biphenyl core but differ in their functional groups and reactivity.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole have similar pyrazole rings but different substituents.
Uniqueness
2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol is unique due to the combination of the biphenyl and pyrazole units with an ethanol group, which imparts distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
2-[3-(4-phenylphenyl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-13-12-19-11-10-17(18-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-11,20H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRFOQRDVIGBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
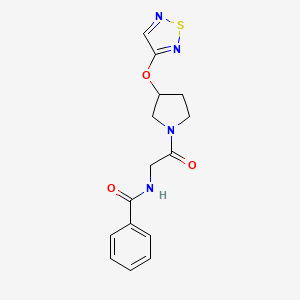
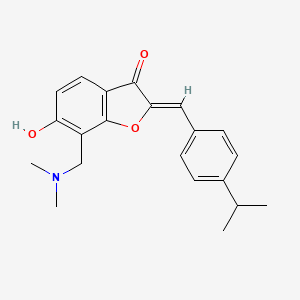
![4-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B2848921.png)

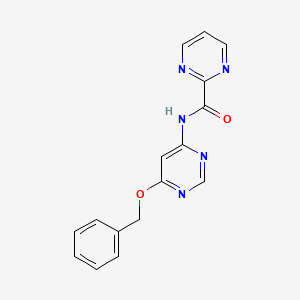
![methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2848924.png)
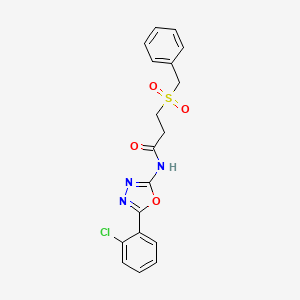
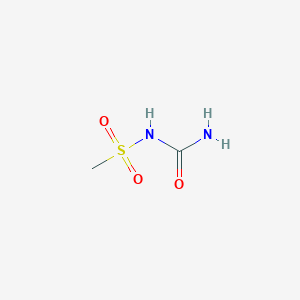
![7-[(furan-2-yl)methyl]-6-[(3-methylbutyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2848931.png)
![8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2848933.png)
![Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate](/img/structure/B2848936.png)
![N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2848937.png)
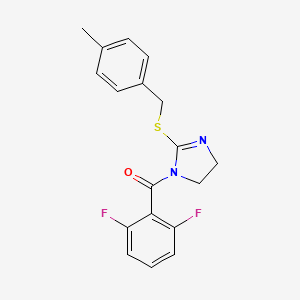
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B2848940.png)
